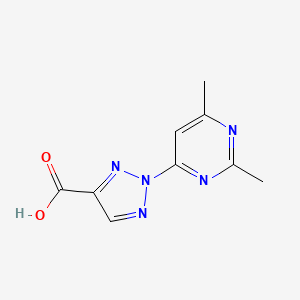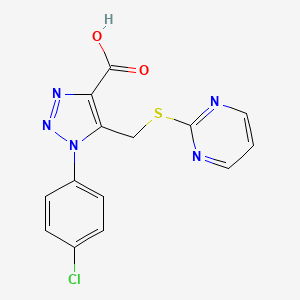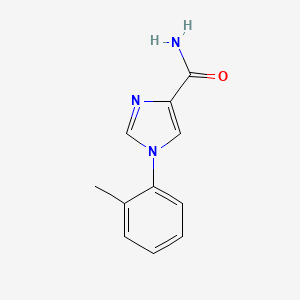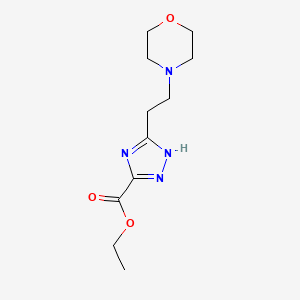
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
-
Step 1: Synthesis of 2,6-Dimethylpyrimidine
- Reactants: Acetophenone, formamide
- Conditions: Acidic or basic catalysis, elevated temperature
-
Step 2: Formation of Triazole Ring
- Reactants: 2,6-Dimethylpyrimidine, azide compound
- Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature
-
Step 3: Carboxylation
- Reactants: Intermediate from Step 2, carbon dioxide source
- Conditions: Basic conditions, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperature
- Products: Corresponding carboxylic acids or ketones
-
Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Room temperature, inert atmosphere
- Products: Reduced triazole derivatives or alcohols
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
- Reagents: Halogenating agents, nucleophiles
- Conditions: Room temperature to elevated temperature
- Products: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.
Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,3-triazole
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-5-carboxylic acid
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group. This positioning can influence its reactivity and biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9N5O2 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |
InChI-Schlüssel |
KDKMRDMHSIKZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)

![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)



![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)

![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)



